![molecular formula C8H8FNO2S B2499809 3-Cyclopropylpyridine-2-sulfonyl fluoride CAS No. 2089277-43-8](/img/structure/B2499809.png)
3-Cyclopropylpyridine-2-sulfonyl fluoride
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Overview
Description
3-Cyclopropylpyridine-2-sulfonyl fluoride is a compound that falls within the broader category of sulfonyl fluorides, which have garnered significant attention in recent years due to their utility in chemical biology and molecular pharmacology. These compounds are known for their reactive nature and have been studied for their potential as probes and in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of related sulfonyl fluoride compounds has been explored through various methods. For instance, the α-fluorovinyl diphenyl sulfonium salt has been used for the synthesis of mono-fluorinated cyclopropanes, which are structurally similar to this compound . Additionally, a [3 + 2] cycloaddition reaction has been employed to yield pyrazolo[1,5-a]pyridinyl sulfonyl fluorides, which suggests that similar methodologies could potentially be adapted for the synthesis of this compound . Moreover, a visible-light-mediated decarboxylative fluorosulfonylethylation has been presented as a general approach for the synthesis of aliphatic sulfonyl fluorides, indicating the versatility and breadth of synthetic strategies available for such compounds .
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, the general structure of sulfonyl fluorides involves a sulfonyl group (SO2) bonded to a fluorine atom. The presence of the cyclopropyl group and pyridine ring in the compound of interest would contribute to its unique chemical behavior and potential reactivity.
Chemical Reactions Analysis
Sulfonyl fluorides, including those with cyclopropyl and pyridine moieties, are known to participate in various chemical reactions. For example, photocatalytic [2 + 2] cycloadditions have been used to construct cyclobutane-fused pyridinyl sulfonyl fluorides . Additionally, ring-opening 1,3-sulfonylation-fluorination of donor-acceptor cyclopropanes has been demonstrated, which could be relevant to the reactivity of this compound . Chemoselective cyclization reactions have also been reported, further highlighting the diverse reactivity of sulfonyl fluoride-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the general properties of sulfonyl fluorides. These compounds are typically characterized by their high reactivity, particularly towards nucleophiles, due to the presence of the sulfonyl fluoride functional group. The specific properties of this compound would depend on the influence of the cyclopropyl group and the pyridine ring on the overall stability and reactivity of the molecule.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- A study demonstrates the use of a [3 + 2] cycloaddition reaction to synthesize various pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides, showcasing their potential in medicinal chemistry due to broad substrate specificity and mild reaction conditions (Wu & Qin, 2023).
Radiopharmaceutical Applications
- Research on 1-[3-(2-fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione (FPyME), a [(18)F]fluoropyridine-based maleimide reagent, highlights its use in the prosthetic labeling of peptides and proteins for PET imaging, with sulfonyl fluoride playing a crucial role in the radiolabeling process (de Bruin et al., 2005).
Synthesis of Aliphatic Sulfonyl Fluorides
- A novel method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation, applicable to various carboxylic acids, has been developed. This method is significant for expanding the toolkit in chemical biology and molecular pharmacology (Xu et al., 2019).
Electrochemical Synthesis
- An electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides with KF demonstrates a broad substrate scope, highlighting its utility in sulfur(VI) fluoride exchange-based “click chemistry” (Laudadio et al., 2019).
Enzyme Inhibition Studies
- Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives have been studied as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis, showing potential for antimycobacterial agents with a novel mechanism of action (Ceruso et al., 2014).
Battery Electrolyte Research
- Research on the preparation of sulfonyl fluorides from halogenodifluoromethylated precursors and their transformation into lithium sulfonates highlights potential applications in electrolytes for lithium batteries (Toulgoat et al., 2007).
Mechanism of Action
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to act as electrophilic warheads . They are used by medicinal chemists and chemical biologists due to their balance of reactivity and stability .
Mode of Action
The mode of action of 3-Cyclopropylpyridine-2-sulfonyl fluoride is likely related to its sulfonyl fluoride group. Sulfonyl fluorides are known for their sulfur(VI)-fluoride exchange (SuFEx) processes . These processes are transformations with click-like reactivity, invigorating research into electrophilic species featuring a sulfur-fluorine bond .
Biochemical Pathways
The advent of sufex processes has led to new activation methods and manipulation of intriguing functional groups .
Result of Action
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications .
Action Environment
It’s known that sulfonyl fluorides resist hydrolysis under physiological conditions , which may suggest some level of environmental stability.
Safety and Hazards
Future Directions
Sulfonyl fluorides have been widely adopted as a novel set of click reagents since their introduction by Sharpless in 2014 . Their high desirability across many scientific fields has instigated a robust development of synthetic strategies to access sulfonyl fluorides . This suggests that the study and application of compounds like 3-Cyclopropylpyridine-2-sulfonyl fluoride will continue to be a topic of interest in the future.
properties
IUPAC Name |
3-cyclopropylpyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTKNXTYTRFCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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